(1S)-1-(pyrazin-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(pyrazin-2-yl)ethan-1-ol, also known as PZE, is an organic compound with a molecular formula of C4H6N2O. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. PZE is a versatile compound that has been used in a variety of applications, ranging from drug synthesis to industrial processes.
Scientific Research Applications
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- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They play a crucial role in regulating bioavailable iron levels.
- Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to cope with iron-limited conditions .
- Results or Outcomes : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
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- Application Summary : Pyrazolines are electron-rich nitrogen carriers that combine exciting electronic properties with the potential for dynamic applications .
- Methods of Application : The design and synthesis of novel fluorescent heterocyclic dyes, including pyrazolines, is a current research area .
- Results or Outcomes : Pyrazolines could provide a new range of applications that would revolutionize various fields .
properties
IUPAC Name |
(1S)-1-pyrazin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQUNKQRPBWOQQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(pyrazin-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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